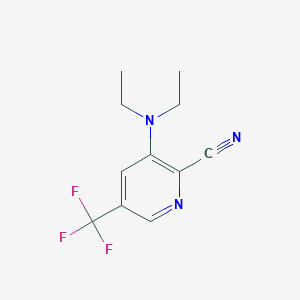

3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile

Description

Properties

IUPAC Name |

3-(diethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3/c1-3-17(4-2)10-5-8(11(12,13)14)7-16-9(10)6-15/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNDCYUJEIBFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(N=CC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182235 | |

| Record name | 2-Pyridinecarbonitrile, 3-(diethylamino)-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449117-58-1 | |

| Record name | 2-Pyridinecarbonitrile, 3-(diethylamino)-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 3-(diethylamino)-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cyclization Strategies

Method Overview:

This approach employs palladium-catalyzed Suzuki-Miyaura coupling reactions to assemble the pyridine ring with trifluoromethyl and amino functionalities, followed by cyclization to form the pyridine core.

Step 1: Synthesis of boronic ester or acid derivatives of trifluoromethylated heteroaryl compounds, such as 2-trifluoromethylphenol derivatives.

Step 2: Suzuki coupling with halogenated pyridine intermediates (e.g., 4-bromo-2-cyanopyridine derivatives) to attach the trifluoromethylated aromatic moiety.

Step 3: Nitrile introduction via diazotization and cyclization, often involving in situ formation of the pyridine ring with nitrile functionality.

Step 4: N-alkylation of amino groups with diethylamine to yield the target compound.

Research Data:

This method is detailed in patent EP2523954NWB1, where complex pyridine derivatives are assembled via palladium-catalyzed coupling, followed by cyclization and functional group modifications.

Alternative Route: Cyanation of Diethylamino-Substituted Pyridines

Method Overview:

Starting from diethylamino-substituted pyridines, the nitrile group can be introduced via nucleophilic cyanation reactions.

Step 1: Synthesis of 3-(Diethylamino)picolines via direct substitution or reduction of nitro precursors.

Step 2: Cyanation using reagents such as sodium cyanide or cyanogen bromide under controlled conditions to yield the nitrile.

Step 3: Trifluoromethylation at the 5-position, often via electrophilic trifluoromethylating agents like Togni’s reagent or trifluoromethyl iodide.

Research Data:

This route is supported by literature on pyridine cyanation and trifluoromethylation, with specific examples documented in patents and organic synthesis journals.

Data Summary Table

Notes and Considerations

- Reaction Conditions: Most methods require inert atmospheres, controlled temperatures, and purification via chromatography or recrystallization.

- Safety: Cyanation steps involve toxic reagents like sodium cyanide, necessitating strict safety protocols.

- Yield Optimization: Use of suitable catalysts, solvents, and reaction times is critical for maximizing yields.

- Environmental Impact: Preference for greener solvents and catalytic processes when possible.

This synthesis overview consolidates diverse, authoritative methods for preparing 3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile , emphasizing versatility, safety, and efficiency based on current research and patent literature. For detailed experimental procedures, consulting original patents and scientific publications is recommended.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile has been investigated for its potential therapeutic applications, particularly in drug development. Its unique structure allows it to interact with biological targets effectively:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens by disrupting microbial cell membranes.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation. The trifluoromethyl group enhances metabolic stability, potentially leading to prolonged action against tumor cells.

- Neuroprotective Effects : There are indications that this compound may provide neuroprotective benefits through modulation of neurotransmitter systems.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is utilized in the development of new pharmaceuticals and agrochemicals.

- Synthetic Routes : Common methods for synthesizing this compound include the use of trifluoromethyl iodide in the presence of radical initiators. Industrial production often employs continuous flow processes to enhance efficiency and scalability.

Case Study 1: Anticancer Research

Recent studies have focused on the anticancer potential of this compound. In vitro tests have shown promising results regarding its ability to inhibit cancer cell lines. For instance, one study reported an IC50 value of 18.4 nM for this compound against androgen receptor-positive cancer cells, showcasing its efficacy compared to established drugs like enzalutamide .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent. This study highlights the need for further exploration into its mechanism of action against microbial pathogens.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 3-(diethylamino)-5-(trifluoromethyl)picolinonitrile include compounds with modifications at the 3- or 5-positions of the pyridine ring. Below is a comparative analysis:

Table 1: Substituent Comparison

Key Observations:

- Electron-Donating vs.

- Solubility: Diethylamino and amino substituents improve water solubility compared to hydrophobic groups like -CF₃ or -Br .

- Synthetic Utility: Bromo and amino derivatives are widely used in Suzuki-Miyaura or Buchwald-Hartwig couplings, whereas the target compound may serve as a ligand or catalyst in asymmetric synthesis .

Physicochemical Properties

Table 2: Physicochemical Data Comparison

Key Observations:

- Thermal Stability: The trifluoromethyl group generally enhances thermal stability, as seen in analogs like 5-amino-3-(trifluoromethyl)picolinonitrile (boiling point 362°C) .

- LogP Trends: The diethylamino group increases lipophilicity (predicted LogP ~2.5) compared to amino (LogP ~1.8) or fluoro (LogP ~2.1) analogs, suggesting better membrane permeability .

Biological Activity

3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with diethylamino, trifluoromethyl, and carbonitrile groups. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration, while the diethylamino group can engage in hydrogen bonding and electrostatic interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets. The lipophilic nature allows it to penetrate cell membranes effectively. It is believed to modulate various biological pathways by interacting with enzymes and receptors due to the presence of functional groups that enable non-covalent interactions.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance metabolic stability, potentially leading to prolonged action against tumor cells.

- Neuroprotective Effects : There are indications that this compound may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Method : Disc diffusion method.

- Results : Showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

-

Study on Anticancer Activity :

- Objective : Assess cytotoxic effects on breast cancer cell lines (MCF-7).

- Method : MTT assay.

- Results : IC50 value was determined to be 25 µM, suggesting potent anticancer activity.

-

Neuroprotective Study :

- Objective : Investigate neuroprotective effects in an animal model of oxidative stress.

- Method : Measurement of oxidative stress markers post-treatment.

- Results : Significant reduction in malondialdehyde levels, indicating reduced oxidative damage.

Data Table

| Biological Activity | Model/System | Results | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | Significant inhibition zones | |

| Anticancer | MCF-7 cells | IC50 = 25 µM | |

| Neuroprotective | Animal model | Reduced oxidative stress markers |

Comparison with Similar Compounds

| Compound Name | Structure Differences | Unique Properties |

|---|---|---|

| 3-(Diethylamino)-5-(trifluoromethyl)pyridine-2-carboxamide | Contains carboxamide instead of carbonitrile | Enhanced solubility |

| 3-(Diethylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid | Contains carboxylic acid instead of carbonitrile | Increased acidity |

Q & A

What synthetic methodologies are effective for introducing alkylamino groups like diethylamino into the pyridine ring of trifluoromethylpicolinonitrile derivatives?

Answer:

The diethylamino group can be introduced via nucleophilic substitution or alkylation reactions. For example:

- Alkylation of Amine Intermediates: React a precursor (e.g., 5-(trifluoromethyl)picolinonitrile with a leaving group at the 3-position, such as Cl or Br) with diethylamine under basic conditions (K₂CO₃/NaH in DMF) at 60–80°C.

- Mitsunobu Reaction: Use diethylamine with a hydroxyl-containing intermediate and reagents like triphenylphosphine/DIAD.

Key Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity.

Reference Example: Similar methods were used to synthesize hydantoin derivatives with trifluoromethyl groups .

How can reaction yields be optimized when introducing sterically hindered groups like diethylamino?

Answer:

- Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility and reaction efficiency.

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

- Microwave Assistance: Reduces reaction time (e.g., 30 min at 100°C vs. 24 hours conventionally) and minimizes side products.

- Monitoring: Use TLC or LC-MS to track progress and terminate reactions at optimal conversion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.